molecular formula C4H3NO3 B2392547 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione CAS No. 150583-44-1

3-Amino-4-hydroxycyclobut-3-ene-1,2-dione

Cat. No.: B2392547
CAS No.: 150583-44-1
M. Wt: 113.072
InChI Key: DXFAKICEAMVVTD-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol It is known for its unique cyclobutene ring structure, which includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione typically involves cyclization reactions that form the cyclobutene ring. One common method includes the reaction of suitable precursors under controlled conditions to achieve the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using optimized reaction conditions derived from laboratory-scale experiments. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxycyclobut-3-ene-1,2-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclobutene derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Amino-4-hydroxycyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione exerts its effects involves interactions with various molecular targets. The amino and hydroxy groups play crucial roles in these interactions, facilitating binding to enzymes and other biomolecules. The compound’s unique ring structure also contributes to its reactivity and specificity in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxycyclobut-2-ene-1,2-dione
  • 3-Amino-4-hydroxycyclobut-3-ene-1,3-dione

Uniqueness

Compared to similar compounds, 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione stands out due to its specific ring structure and the positioning of the amino and hydroxy groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-4-hydroxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c5-1-2(6)4(8)3(1)7/h6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFAKICEAMVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C1=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150583-44-1
Record name 3-amino-4-hydroxycyclobut-3-ene-1,2-dione
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